molecular formula C17H16ClN3O4 B3865249 N-(3-chloro-4-methoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide

N-(3-chloro-4-methoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide

Cat. No.: B3865249
M. Wt: 361.8 g/mol
InChI Key: ICIBFGHXVCWGSZ-VXLYETTFSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-N’-[(E)-(4-methoxyphenyl)methylideneamino]oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure with chloro and methoxy substituents, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-N’-[(E)-(4-methoxyphenyl)methylideneamino]oxamide typically involves the condensation of an appropriate amine with an oxalyl chloride derivative. The reaction conditions often include:

    Solvent: Common solvents include dichloromethane or tetrahydrofuran.

    Catalyst: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

    Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-N’-[(E)-(4-methoxyphenyl)methylideneamino]oxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or acids, while substitution of the chloro group may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N’-[(E)-(4-methoxyphenyl)methylideneamino]oxamide would depend on its specific interactions with biological targets. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)oxamide
  • N’-[(E)-(4-methoxyphenyl)methylideneamino]oxamide
  • N-(3-chloro-4-methoxyphenyl)-N’-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-N’-[(E)-(4-methoxyphenyl)methylideneamino]oxamide is unique due to its specific combination of chloro and methoxy substituents, which may impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4/c1-24-13-6-3-11(4-7-13)10-19-21-17(23)16(22)20-12-5-8-15(25-2)14(18)9-12/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIBFGHXVCWGSZ-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chloro-4-methoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide
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N-(3-chloro-4-methoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide
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N-(3-chloro-4-methoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide
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N-(3-chloro-4-methoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide
Reactant of Route 5
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N-(3-chloro-4-methoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide
Reactant of Route 6
N-(3-chloro-4-methoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide

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